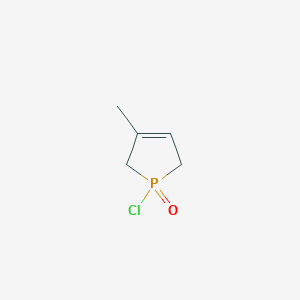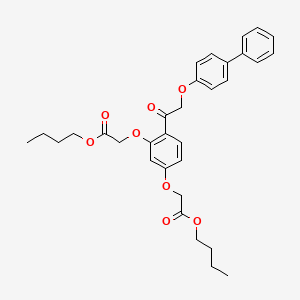
3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.
Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Chemical Reactions Analysis
3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which 3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Properties
IUPAC Name |
3-(cyclohexylamino)-6-phenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-14-13(11-7-3-1-4-8-11)18-19-15(17-14)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,16,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFYQVLCPAJUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7774511.png)



![3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B7774551.png)


![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one](/img/structure/B7774570.png)

![dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate](/img/structure/B7774584.png)
